molecular formula C12H12N2S B5857589 N,N-dimethyl-2-quinolinecarbothioamide

N,N-dimethyl-2-quinolinecarbothioamide

Cat. No. B5857589
M. Wt: 216.30 g/mol
InChI Key: CMOMPGSXPWUNKX-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-quinolinecarbothioamide, also known as DMQX, is a potent non-competitive antagonist of the AMPA-type glutamate receptor. It is a synthetic compound that has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological conditions.

Mechanism of Action

N,N-dimethyl-2-quinolinecarbothioamide acts as a non-competitive antagonist of the AMPA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This results in a reduction in the flow of ions through the receptor, leading to a decrease in synaptic transmission.
Biochemical and physiological effects:
N,N-dimethyl-2-quinolinecarbothioamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit long-term potentiation, which is a form of synaptic plasticity that is involved in learning and memory. It has also been shown to have anticonvulsant effects, making it a potential therapeutic agent for the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-2-quinolinecarbothioamide is a useful tool for investigating the role of AMPA receptors in various physiological and pathological conditions. Its non-competitive antagonism makes it a valuable tool for studying the function of AMPA receptors in synaptic transmission and plasticity. However, its potency and selectivity can vary depending on the experimental conditions, which can limit its usefulness in certain contexts.

Future Directions

There are several directions for future research on N,N-dimethyl-2-quinolinecarbothioamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of epilepsy. Another direction is to explore its effects on other glutamate receptors, such as NMDA receptors, and to investigate the interactions between different types of glutamate receptors. Additionally, further research is needed to optimize the synthesis of N,N-dimethyl-2-quinolinecarbothioamide and to develop more potent and selective AMPA receptor antagonists.
In conclusion, N,N-dimethyl-2-quinolinecarbothioamide is a synthetic compound that has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological conditions. Its non-competitive antagonism makes it a valuable tool for studying the function of AMPA receptors in synaptic transmission and plasticity. There are several directions for future research on N,N-dimethyl-2-quinolinecarbothioamide, including exploring its potential therapeutic applications, investigating its effects on other glutamate receptors, and optimizing its synthesis.

Synthesis Methods

N,N-dimethyl-2-quinolinecarbothioamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzophenone with dimethylamine, followed by a series of chemical transformations that ultimately lead to the formation of the final product. The synthesis of N,N-dimethyl-2-quinolinecarbothioamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N,N-dimethyl-2-quinolinecarbothioamide has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological conditions. It has been shown to be effective in blocking AMPA receptor-mediated synaptic transmission, which is involved in processes such as learning, memory, and synaptic plasticity.

properties

IUPAC Name

N,N-dimethylquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-14(2)12(15)11-8-7-9-5-3-4-6-10(9)13-11/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOMPGSXPWUNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)C1=NC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chinolin-2-thiocarbonsauredimethylamid

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